Cas no 1566140-48-4 (2-{bicyclo2.2.1heptan-2-yl}ethane-1-sulfonamide)

2-{bicyclo2.2.1heptan-2-yl}ethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptane-2-ethanesulfonamide
- 2-{bicyclo2.2.1heptan-2-yl}ethane-1-sulfonamide
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- MDL: MFCD26064729
- Inchi: 1S/C9H17NO2S/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H2,10,11,12)
- InChI Key: RTIHQLLFCFMCDZ-UHFFFAOYSA-N
- SMILES: C12CC(CC1)CC2CCS(N)(=O)=O
2-{bicyclo2.2.1heptan-2-yl}ethane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-283815-1.0g |
2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide |
1566140-48-4 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-283815-10.0g |
2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide |
1566140-48-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-283815-1g |
2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide |
1566140-48-4 | 1g |
$986.0 | 2023-09-07 | ||
Enamine | EN300-283815-2.5g |
2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide |
1566140-48-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-283815-5g |
2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide |
1566140-48-4 | 5g |
$2858.0 | 2023-09-07 | ||
Enamine | EN300-283815-0.05g |
2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide |
1566140-48-4 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-283815-0.5g |
2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide |
1566140-48-4 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-283815-5.0g |
2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide |
1566140-48-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-283815-10g |
2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide |
1566140-48-4 | 10g |
$4236.0 | 2023-09-07 | ||
Enamine | EN300-283815-0.25g |
2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide |
1566140-48-4 | 95.0% | 0.25g |
$906.0 | 2025-03-19 |
2-{bicyclo2.2.1heptan-2-yl}ethane-1-sulfonamide Related Literature
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
Additional information on 2-{bicyclo2.2.1heptan-2-yl}ethane-1-sulfonamide
Comprehensive Introduction to 2-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide (CAS No. 1566140-48-4)
2-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide (CAS No. 1566140-48-4) is a specialized sulfonamide derivative featuring a bicyclo[2.2.1]heptane (norbornane) scaffold. This unique structural motif combines the rigidity of a bicyclic system with the versatility of a sulfonamide functional group, making it a compound of significant interest in pharmaceutical and materials science research. The sulfonamide group (-SO2NH2) is a well-known pharmacophore, often associated with bioactivity, while the norbornane core enhances steric stability and influences molecular conformation. Researchers frequently explore such compounds for their potential in drug discovery, particularly in targeting enzymes or receptors where conformational constraints are advantageous.
In recent years, the demand for sulfonamide-based compounds has surged due to their applications in medicinal chemistry, agrochemicals, and functional materials. A common query among scientists is: "What are the synthetic routes for 2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide?" The synthesis typically involves the reaction of a norbornane-derived precursor with a sulfonating agent, followed by amidation. Advanced techniques like microwave-assisted synthesis or flow chemistry are increasingly employed to improve yields and reduce reaction times, aligning with the industry's push toward green chemistry and sustainable practices.
The compound’s physicochemical properties are critical for its applications. With a molecular formula of C9H15NO2S, it exhibits moderate polarity due to the sulfonamide group, which influences its solubility in organic solvents and aqueous systems. This balance makes it a candidate for formulation studies, a topic often searched as "solubility enhancement strategies for sulfonamides." Researchers also investigate its crystal structure and hydrogen-bonding patterns, which are pivotal in understanding its solid-state behavior and potential co-crystal formation.
From a therapeutic perspective, 2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide is explored for its potential as a carbonic anhydrase inhibitor, a class of compounds widely studied for treating glaucoma, epilepsy, and altitude sickness. The norbornane moiety may confer selectivity toward specific isoforms of the enzyme, a hot topic in precision medicine. Additionally, its structural features align with trends in fragment-based drug design, where small, rigid fragments are used to build larger, high-affinity ligands.
Beyond pharmaceuticals, this compound finds niche applications in polymer science. Its bicyclic framework can act as a monomer or crosslinker, contributing to the thermal stability and mechanical strength of polymers. Searches like "norbornane derivatives in advanced materials" reflect growing interest in such applications. Furthermore, its sulfonamide group can participate in supramolecular chemistry, enabling the design of self-assembled systems for sensors or catalysts.
Quality control and analytical characterization are vital for CAS No. 1566140-48-4. Techniques like HPLC, NMR, and mass spectrometry are routinely used to verify purity and structure. Queries such as "HPLC methods for sulfonamide analysis" highlight the need for robust analytical protocols. Regulatory compliance, particularly for pharmaceutical use, demands stringent documentation of impurities and stability under ICH guidelines.
In summary, 2-{bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide represents a versatile scaffold with multidisciplinary relevance. Its synthesis, properties, and applications intersect with cutting-edge research areas like targeted therapy, sustainable synthesis, and smart materials. As scientific inquiries evolve, this compound continues to inspire innovation across chemistry and life sciences.
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